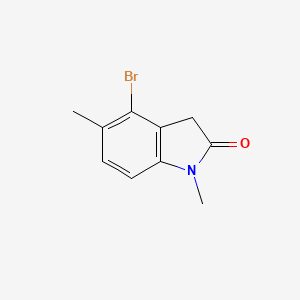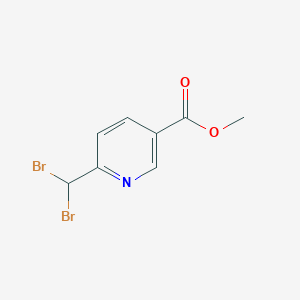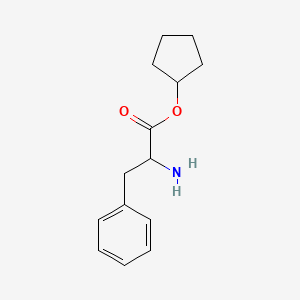
Cyclopentyl l-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl l-phenylalaninate is a chemical compound derived from l-phenylalanine, an essential aromatic amino acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a cyclopentyl group attached to the l-phenylalanine backbone, imparts distinct chemical and physical properties that make it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl l-phenylalaninate typically involves the esterification of l-phenylalanine with cyclopentanol. This reaction can be catalyzed by acidic or enzymatic catalysts to yield the desired ester. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the esterification process.
Catalysts: Acidic catalysts such as sulfuric acid or enzymatic catalysts like lipases.
Solvents: Organic solvents such as toluene or dichloromethane to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of biocatalysts in industrial production is also gaining traction due to their specificity and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentyl l-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The ester group can be reduced to form cyclopentyl l-phenylalaninol.
Substitution: The ester group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Phenylacetic acid derivatives.
Reduction: Cyclopentyl l-phenylalaninol.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Cyclopentyl l-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of cyclopentyl l-phenylalaninate involves its interaction with various molecular targets and pathways. As a derivative of l-phenylalanine, it can participate in the biosynthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and overall brain health. The compound’s unique structure may also allow it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Cyclopentyl l-phenylalaninate can be compared with other similar compounds, such as:
Cyclopentyl methyl ether (CPME): A green solvent used in various chemical reactions.
Methyl l-phenylalaninate: Another ester derivative of l-phenylalanine with different chemical properties.
Phenylalanine derivatives: Including l-tyrosine, l-DOPA, and l-tryptophan, which have distinct roles in biological systems.
The uniqueness of this compound lies in its cyclopentyl group, which imparts specific chemical properties that can be leveraged in various applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
cyclopentyl 2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C14H19NO2/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-10,15H2 |
Clave InChI |
GIYPQZJJERZOKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


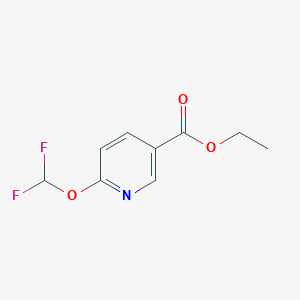
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)
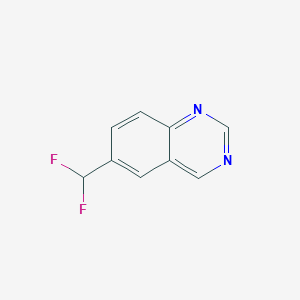
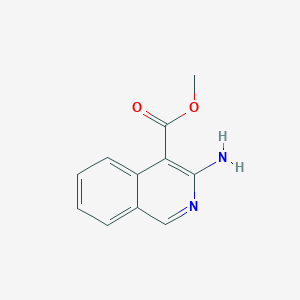
![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)

![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
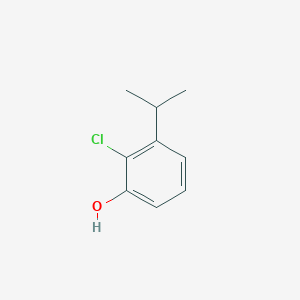
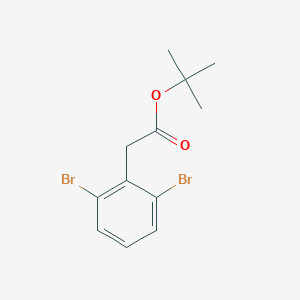
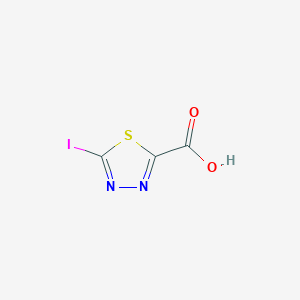
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
